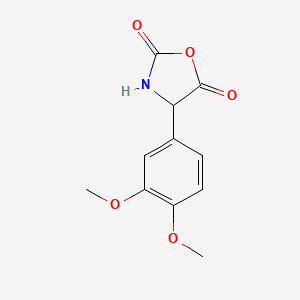
4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the oxazolidinedione family This compound is characterized by its unique structure, which includes an oxazolidine ring fused with a phenyl group substituted with two methoxy groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the oxazolidine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts. The final product is usually purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can introduce different functional groups onto the phenyl ring .
科学的研究の応用
4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical pathways, contributing to its observed biological effects .
類似化合物との比較
Similar Compounds
2,5-Oxazolidinedione: A simpler analog without the phenyl and methoxy groups.
5-(2,3-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione: A similar compound with different substitution patterns on the phenyl ring.
Uniqueness
4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring can enhance its solubility and potentially its interaction with biological targets .
特性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO5/c1-15-7-4-3-6(5-8(7)16-2)9-10(13)17-11(14)12-9/h3-5,9H,1-2H3,(H,12,14) |
InChIキー |
UVLXTLGSLXTGQR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2C(=O)OC(=O)N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


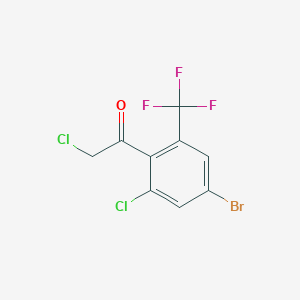
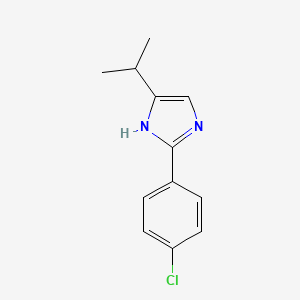
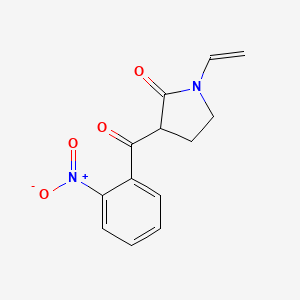

![3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)

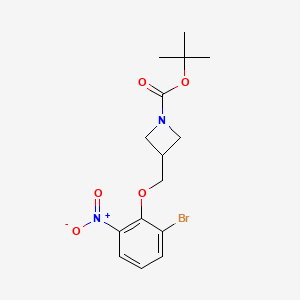
![[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester](/img/structure/B13719756.png)
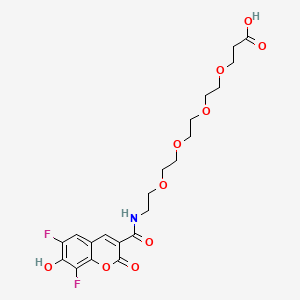
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
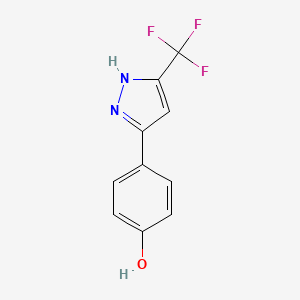

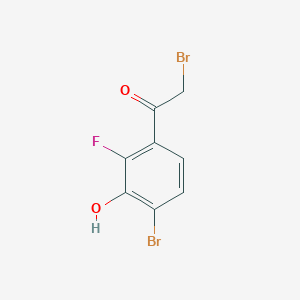
![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)
